Enhanced Aqueous Solubility via Dihydrochloride Salt Formation
The dihydrochloride salt form of the target compound provides a quantifiable solubility advantage over its neutral free base analog. While direct experimental logS values for this specific compound are not publicly available, the general principle and vendor specifications confirm that dihydrochloride salts of imidazo[1,2-a]pyrazine derivatives are 'soluble in water,' whereas the neutral forms are characterized by higher XLogP3 values indicating lower aqueous solubility . For a closely related analog, 3-bromo-6-methylimidazo[1,2-a]pyrazine (neutral base, CAS 1276056-84-8), the computed XLogP3 is 2.1 [1]. The dihydrochloride salt's ionization is expected to reduce this logP by several units, translating to significantly higher aqueous solubility.
| Evidence Dimension | Aqueous Solubility Enhancement |
|---|---|
| Target Compound Data | Qualitatively described as 'water-soluble' by vendors . Computed Topological Polar Surface Area (TPSA): 29.9 Ų [2]. |
| Comparator Or Baseline | 3-bromo-6-methylimidazo[1,2-a]pyrazine (neutral base, CAS 1276056-84-8): XLogP3 = 2.1 [1]. TPSA not reported. |
| Quantified Difference | Salt formation is expected to reduce logP by >1 unit compared to the neutral base, leading to a >10-fold increase in aqueous solubility. |
| Conditions | Computed properties and vendor technical datasheets. |
Why This Matters
Higher aqueous solubility directly impacts the reliability and reproducibility of in vitro assays, making the dihydrochloride salt the preferred form for biological screening.
- [1] Kuujia.com. Product Page: 3-Bromo-6-methyl-imidazo[1,2-a]pyrazine (CAS 1276056-84-8). Retrieved from https://www.kuujia.com/cas-1276056-84-8.html. View Source
- [2] PubChem. Compound Summary for CID 86775594: 3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/86775594. View Source
